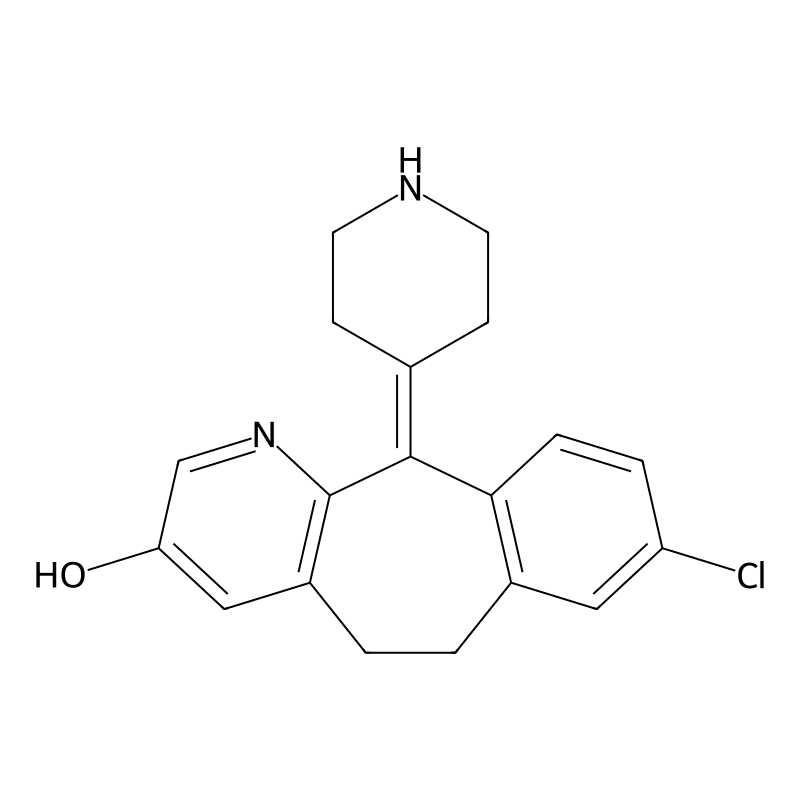3-Hydroxydesloratadine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metabolism and Formation:
-Hydroxydesloratadine is a major metabolite of desloratadine, a non-sedating antihistamine medication commonly used to treat allergic rhinitis and chronic idiopathic urticaria. Understanding its formation pathway has been a subject of scientific research for several years.
A 2015 study published in Drug Metabolism and Disposition revealed that cryopreserved human hepatocytes (CHHs) are capable of forming 3-hydroxydesloratadine. The study also identified the specific enzymes involved in this process. They found that the conversion of desloratadine to 3-hydroxydesloratadine requires two steps:
- Glucuronidation: Desloratadine is first glucuronidated by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10).
- Oxidation: The resulting desloratadine glucuronide is then oxidized by the enzyme cytochrome P450 2C8 (CYP2C8) to form 3-hydroxydesloratadine [A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UGT2B10 is an obligatory requirement, ].
Applications in Drug Discovery Research:
-Hydroxydesloratadine serves as a valuable tool in drug discovery research due to its specific metabolic pathway. Scientists can utilize it to:
- Investigate the activity of UGT2B10 and CYP2C8 enzymes: By studying how these enzymes metabolize 3-hydroxydesloratadine, researchers can gain insights into their function and potential interactions with other drugs [3-Hydroxydesloratadine, Sigma Aldrich].
- Evaluate potential drug-drug interactions: Drugs that inhibit UGT2B10 or CYP2C8 might interfere with the metabolism of 3-hydroxydesloratadine, potentially affecting its efficacy or safety. Studying such interactions can help researchers develop drugs with fewer side effects [Clopidogrel and Gemfibrozil Strongly Inhibit the CYP2C8-Dependent Formation of 3-Hydroxydesloratadine and Increase Desloratadine Exposure In Humans, Matti K Itkonen et al.].
3-Hydroxydesloratadine is a hydroxylated derivative of desloratadine, with the chemical formula C₁₉H₁₉ClN₂O. It is notable for its role as an active metabolite of desloratadine, which is itself a second-generation antihistamine used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. The compound exhibits properties that make it a subject of interest in both clinical and research settings .
3-hydroxydesloratadine, like desloratadine, acts as a selective antagonist of histamine H1 receptors []. Histamine is a chemical released by the body during an allergic reaction, and H1 receptors are located on cells involved in allergic symptoms like itching, runny nose, and sneezing. By blocking these receptors, 3-hydroxydesloratadine prevents histamine from binding and triggering allergic responses [].
The formation of 3-hydroxydesloratadine involves specific enzymatic reactions. Initially, desloratadine undergoes N-glucuronidation by the enzyme UDP-glucuronosyltransferase 2B10. This is followed by 3-hydroxylation mediated by cytochrome P450 2C8, culminating in a non-enzymatic deconjugation process that yields 3-hydroxydesloratadine .
Reaction Mechanism- N-glucuronidation: Desloratadine is conjugated with glucuronic acid.
- Hydroxylation: The glucuronide undergoes hydroxylation at the 3-position.
- Deconjugation: The resulting compound is released from its glucuronide form.
3-Hydroxydesloratadine retains antihistaminic properties similar to those of desloratadine. It acts as an inverse agonist at the histamine H₁ receptor, effectively blocking the action of endogenous histamine and alleviating allergy symptoms. The compound has been shown to possess low sedative effects compared to first-generation antihistamines, making it suitable for long-term use in managing allergic responses .
The synthesis of 3-hydroxydesloratadine has been explored through various chemical pathways. One notable method involves starting from desloratadine and applying hydroxylation techniques using cytochrome P450 enzymes or chemical oxidants .
Synthetic Pathway- Starting Material: Desloratadine.
- Hydroxylation: Utilization of cytochrome P450 enzymes or chemical oxidants.
- Purification: The product is purified through standard organic chemistry techniques.
Studies have demonstrated that 3-hydroxydesloratadine interacts with various metabolic pathways and can influence the pharmacokinetics of other drugs. For instance, it has been shown to inhibit certain cytochrome P450 enzymes at high concentrations, which may lead to drug-drug interactions when co-administered with other medications metabolized by these enzymes .
Key Findings- Significant inhibition of CYP2C8 was observed with 3-hydroxydesloratadine.
- The compound's protein binding capacity ranges from 85% to 89%, influencing its distribution and elimination profile.
Several compounds exhibit structural or functional similarities to 3-hydroxydesloratadine. Below are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Loratadine | Parent compound; prodrug | Converted into desloratadine |
| Desloratadine | Active metabolite; similar antihistaminic activity | Less sedative than first-generation antihistamines |
| Cetirizine | Second-generation antihistamine | More potent H₁ receptor antagonist |
| Fexofenadine | Another second-generation antihistamine | Minimal sedation; longer half-life |
Uniqueness of 3-Hydroxydesloratadine
While structurally related to these compounds, 3-hydroxydesloratadine stands out due to its specific metabolic pathway and role as a major active metabolite of desloratadine, contributing to its therapeutic effects while maintaining lower sedative properties compared to first-generation antihistamines.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Pictograms



Corrosive;Irritant;Environmental Hazard








